![molecular formula C7H9NO2 B098012 2-Amino-3-(hydroxymethyl)phenol CAS No. 18274-82-3](/img/structure/B98012.png)
2-Amino-3-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 . It is structurally similar to cresols, which are a group of aromatic organic compounds widely occurring as phenols .
Synthesis Analysis
The synthesis of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(hydroxymethyl)phenol consists of a phenol group with an amino group (NH2) and a hydroxymethyl group (CH2OH) attached to the benzene ring . The molecular weight is 139.15 .Chemical Reactions Analysis
Phenols, like 2-Amino-3-(hydroxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, are influenced by their chemical structure. This includes values of melting and boiling points, solubility in water, pKa, and Log P .Scientific Research Applications
Synthesis of Derivatives
2-Amino-3-(hydroxymethyl)phenol can be used in the synthesis of its derivatives. For instance, it can be used to synthesize 3-, 4-, and 5-methyl 2-hydroxybenzaldehydes .
Use in Pharmaceutical Industry
This compound can be used in the pharmaceutical industry. For example, it is used in the synthesis of 4-[2-[Benzyl (tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, a certified reference material .
Production of Resins
2-Amino-3-(hydroxymethyl)phenol can be used in the production of resins. It is used in the synthesis of 3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(hydroxymethyl)phenol, maleate salt .
Use in Adhesive Industry
This compound can be used in the adhesive industry. It is used in the modification of soy protein-based wood adhesive to improve its water resistance .
Production of Levalbuterol Related Compounds
2-Amino-3-(hydroxymethyl)phenol is used in the production of Levalbuterol related compounds. For example, it is used in the synthesis of 4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol .
Production of Salmeterol Related Compounds
This compound is used in the production of Salmeterol related compounds. For instance, it is used in the synthesis of 4-{1-Hydroxy-2-[6-(4-phenylbutan-2-yloxy)hexylamino]ethyl}-2-(hydroxymethyl)phenol .
Safety And Hazards
Future Directions
There is ongoing research into the potential applications of phenolic compounds like 2-Amino-3-(hydroxymethyl)phenol. For instance, one study explored the use of hydroxymethyl phenol in modifying a soy protein-based wood adhesive, demonstrating the potential for such compounds in enhancing the biological activity of drugs . Another study synthesized a compound with antiviral activity using a 2-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivative .
properties
IUPAC Name |
2-amino-3-(hydroxymethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWBMEJBHIZHNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618363 |
Source
|
Record name | 2-Amino-3-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(hydroxymethyl)phenol | |
CAS RN |
18274-82-3 |
Source
|
Record name | 2-Amino-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.